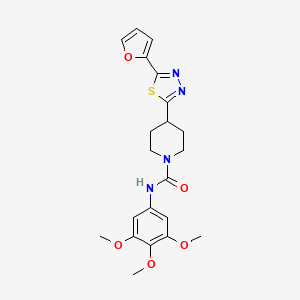

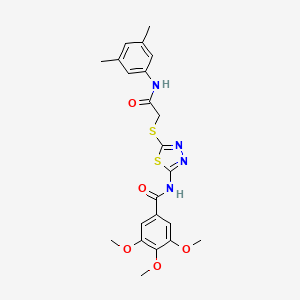

![molecular formula C25H19N B2434942 2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline CAS No. 67913-78-4](/img/structure/B2434942.png)

2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline is a chemical compound with the molecular formula C25H19N . It has a molecular weight of 333.43 .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of 2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline consists of a quinoline core with two phenyl groups attached at the 2 and 4 positions .Chemical Reactions Analysis

The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations . For examples, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .Aplicaciones Científicas De Investigación

Anticancer Agent Development

2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline derivatives have shown promising results in the development of anticancer agents. Kunwar et al. (2021) synthesized a series of these compounds, revealing their potential as topoisomerase IIα inhibitors and exhibiting strong cytotoxicity against specific human cancer cell lines. These compounds, particularly those with -CF3 and -OCF3 substituents, displayed potent activity against colorectal and cervix cancer cell lines. Molecular docking studies further elucidated their mechanism of action as DNA intercalative topoisomerase IIα poison inhibitors (Kunwar et al., 2021).

Synthesis and Chemical Properties

Jung et al. (2009) demonstrated the synthesis of quinolines, including 5,6-dihydrobenzo[h]quinolines, under microwave irradiation, highlighting an efficient synthetic method for these compounds (Jung et al., 2009). Yao et al. (2005) synthesized a novel stable organic radical based on the benzo[g]quinoline skeleton and studied its intermolecular ferromagnetic interaction, contributing to the understanding of the chemical properties of such compounds (Yao et al., 2005).

Luminescent Material Development

Raut et al. (2013) synthesized amino-substituted 2,4-diphenyl quinolines and characterized their photoluminescence properties, identifying them as promising candidates for blue fluorescent emitters (Raut et al., 2013). Similarly, Li et al. (2020) synthesized polycyclic aromatic compounds with isoquinoline nuclei, which exhibited aggregation-induced emission (AIE) characteristics, suggesting potential applications in luminescence and organic electronics (Li et al., 2020).

Antiplatelet and Antiphlogistic Activities

Brullo et al. (2012) investigated 5,6-dihydrobenzo[h]quinoline derivatives with antiplatelet and antiphlogistic activities. Their findings indicated that amino substituents at specific positions on the benzoquinazoline scaffold resulted in compounds with potent antiplatelet activity, comparable to ASA (acetylsalicylic acid), and anti-inflammatory activity similar to indomethacin (Brullo et al., 2012).

Organic Light-Emitting Diodes (OLEDs)

Lee et al. (2012) explored the synthesis of diarylamino-substituted linear and dendritic oligoquinolines, investigating their suitability for organic light-emitting diodes (OLEDs). Their study highlighted the potential of these quinolines as emitting materials in OLEDs, demonstrating high external quantum efficiency and bright sky blue light emission (Lee et al., 2012).

Mecanismo De Acción

A derivative of 2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline has been discovered as a novel DNA intercalating topoisomerase IIα poison . The results obtained from this study provide insight into the DNA binding mechanism of 2,4-Diphenyl-5,6-dihydrobenzo[h]quinolin-8-amines and alteration in topo IIα inhibitory and antiproliferative activity with modifications in the rigid structure .

Direcciones Futuras

While specific future directions for 2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline are not mentioned in the sources retrieved, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Propiedades

IUPAC Name |

2,4-diphenyl-5,6-dihydrobenzo[h]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25/h1-14,17H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUGMPRCLPUABA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

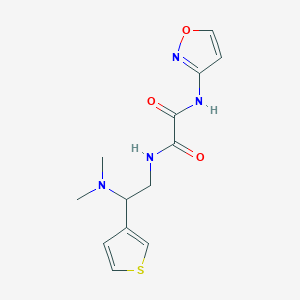

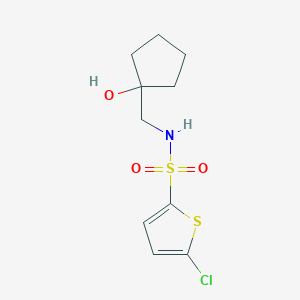

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2434860.png)

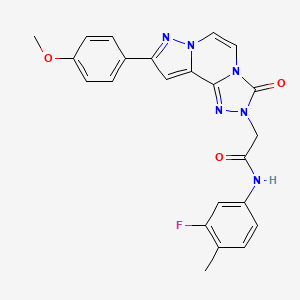

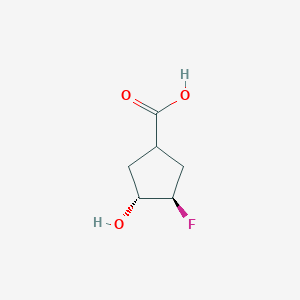

![N-(2-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2434861.png)

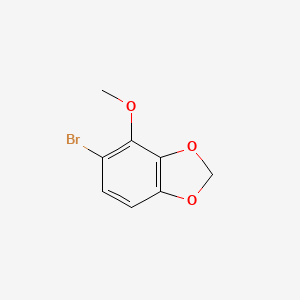

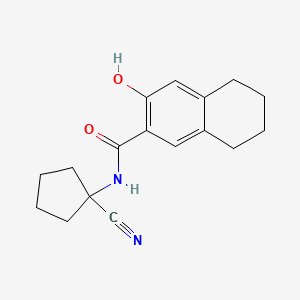

![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2434867.png)

![(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2434879.png)

![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B2434880.png)

![(2Z)-2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one](/img/structure/B2434881.png)